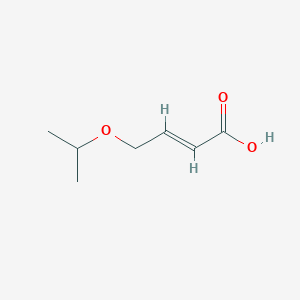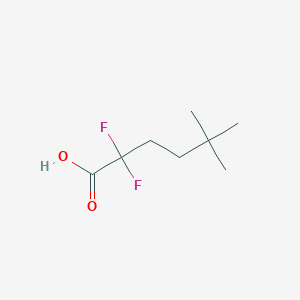
2-Chloro-5-(prop-2-yn-1-yloxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(prop-2-yn-1-yloxy)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chlorine atom at the 2-position and a prop-2-yn-1-yloxy group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(prop-2-yn-1-yloxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with propargyl alcohol in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(prop-2-yn-1-yloxy)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form C-C bonds.
Oxidation and Reduction: The prop-2-yn-1-yloxy group can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, bases like sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents like DMF or tetrahydrofuran (THF).
Cross-Coupling Reactions: Palladium catalysts, organosilanes, and bases like tetrabutylammonium fluoride (TBAF) in solvents such as DMF or toluene.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Cross-Coupling Reactions: C2-aryl pyrimidine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the prop-2-yn-1-yloxy group.
Applications De Recherche Scientifique
2-Chloro-5-(prop-2-yn-1-yloxy)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: It is employed in the study of biological processes and the development of chemical probes for target identification.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(prop-2-yn-1-yloxy)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yloxy group can participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(2-propyn-1-yloxy)pyrimidine: A closely related compound with similar structural features.
2-Chloro-4-(trifluoromethyl)pyrimidine: Another pyrimidine derivative with a different substituent at the 4-position.
Uniqueness
The combination of these substituents allows for versatile chemical modifications and the development of novel compounds with diverse biological activities .
Propriétés
Formule moléculaire |
C7H5ClN2O |
|---|---|
Poids moléculaire |
168.58 g/mol |
Nom IUPAC |
2-chloro-5-prop-2-ynoxypyrimidine |
InChI |
InChI=1S/C7H5ClN2O/c1-2-3-11-6-4-9-7(8)10-5-6/h1,4-5H,3H2 |
Clé InChI |
LRLBLAHZMOWPRD-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=CN=C(N=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


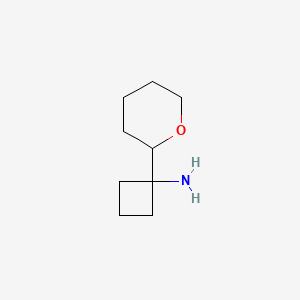
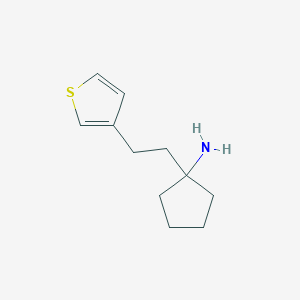



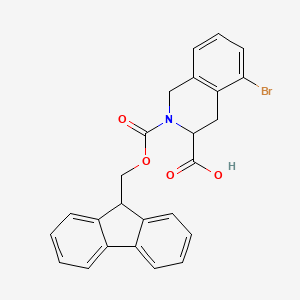
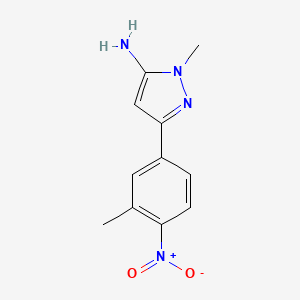
![(6-Fluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B15310685.png)

![4,4'-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15310696.png)

